10-Hydroxy-1-phenyldecan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
183444-52-2 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
10-hydroxy-1-phenyldecan-1-one |
InChI |
InChI=1S/C16H24O2/c17-14-10-5-3-1-2-4-9-13-16(18)15-11-7-6-8-12-15/h6-8,11-12,17H,1-5,9-10,13-14H2 |
InChI Key |
QBPYVFMHRVBDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 10 Hydroxy 1 Phenyldecan 1 One
Classical Organic Synthesis Approaches
Traditional methods in organic synthesis provide a robust foundation for the preparation of 10-Hydroxy-1-phenyldecan-1-one. These approaches often involve the step-wise construction of the carbon skeleton and the introduction of the requisite functional groups.
Grignard Reagent-Mediated Carbonyl Additions
The Grignard reaction is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com To synthesize this compound, this methodology would typically involve the nucleophilic addition of a phenyl group to a ten-carbon electrophile. A plausible route involves the reaction of phenylmagnesium bromide with a derivative of decanal (B1670006) bearing a protected hydroxyl group at the 10-position, such as 10-(tert-butyldimethylsilyloxy)decanal.
The reaction proceeds by the nucleophilic attack of the phenyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This forms a magnesium alkoxide intermediate, which, upon subsequent acidic workup, yields a secondary alcohol. The final step would involve the deprotection of the hydroxyl group at the C-10 position. An alternative, though potentially more complex, approach could involve the partial reaction of phenylmagnesium bromide with decan-1,10-dione, which would require careful control of stoichiometry to favor mono-addition over di-addition. The Grignard reagent itself is prepared by reacting magnesium metal with bromobenzene (B47551) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). miracosta.eduyoutube.com
Hydroxylation Strategies for Ketone Functionalities
This strategy focuses on introducing the hydroxyl group after the main carbon skeleton is already in place. Specifically, the α-hydroxylation of a precursor ketone, 1-phenyldecan-1-one, can be employed. Research has demonstrated that aryl ketones can undergo α-hydroxylation using molecular iodine as a promoter in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).
In one study, 1-phenyldecan-1-one was subjected to these conditions to furnish the corresponding α-hydroxy ketone. rsc.org This particular approach, however, would yield 2-hydroxy-1-phenyldecan-1-one, not the target compound. To obtain this compound via a hydroxylation strategy, one would need to start with 1-phenyldecan-1-one and selectively hydroxylate the terminal methyl group at the C-10 position, a significantly more challenging transformation typically requiring enzymatic or complex catalytic systems. A more direct application mentioned in the literature involves the iodine-promoted α-hydroxylation of 1-phenyldecan-1-one to a different isomer. rsc.org
| Precursor | Reagents | Product | Yield | Reference |
| 1-phenyldecan-1-one | I₂, TBHP, DMSO | 2-Hydroxy-1-phenyldecan-1-one | 63% | rsc.org |
Friedel-Crafts Acylation and Related Aromatic Functionalization
The Friedel-Crafts acylation provides a direct method for forming the aryl ketone portion of the molecule. visualizeorgchem.com This electrophilic aromatic substitution involves reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). visualizeorgchem.comlibretexts.org
To synthesize a precursor for the target molecule, benzene (B151609) can be acylated with decanoyl chloride. In this reaction, the Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. visualizeorgchem.com The nucleophilic benzene ring then attacks this cation, and subsequent deprotonation restores aromaticity, yielding 1-phenyldecan-1-one. visualizeorgchem.com This ketone would then require a separate, terminal hydroxylation step.
For synthesizing the related compound, 1-(4-hydroxyphenyl)decan-1-one, the strategy is adapted by starting with a protected phenol, such as anisole (B1667542) (methoxybenzene). The Friedel-Crafts acylation with decanoyl chloride would preferentially occur at the para position due to the ortho,para-directing nature of the methoxy (B1213986) group. Subsequent demethylation of the resulting 1-(4-methoxyphenyl)decan-1-one (B14337832) would yield the desired phenolic ketone.
Modern and Catalytic Synthetic Strategies
Contemporary synthetic methods offer more efficient and often milder alternatives, including catalytic cycles that can minimize waste and improve atom economy.
Photoredox-Catalyzed Cross-Coupling Methods for Carbon-Carbon Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. beilstein-journals.orgacs.org These reactions utilize a photocatalyst, often an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon light absorption. This allows for the generation of radical intermediates from precursors that are often unreactive under thermal conditions.
A hypothetical photoredox synthesis of a precursor to this compound could involve a cross-dehydrogenative coupling. For instance, a dual catalytic system using a photoredox catalyst and a nickel co-catalyst could couple an alkylarene with an aldehyde. acs.org More specifically, a reaction could be designed to couple a suitable aryl precursor with a long-chain aliphatic partner containing a terminal, protected alcohol. For example, the radical generated from a protected 10-iododecan-1-ol could be coupled with a phenyl-based coupling partner using photoredox/nickel dual catalysis to form the C-C bond that establishes the core structure. researchgate.net
Tandem Reactions and One-Pot Synthesis Protocols Involving Carbonyl Generation
Tandem or one-pot reactions enhance synthetic efficiency by combining multiple transformations in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgorganic-chemistry.org A relevant example is the combination of ozonolysis with a subsequent carbon-carbon bond-forming reaction. nih.govscispace.com
A plausible one-pot synthesis for this compound could start with (Z)-undec-10-en-1-ylbenzene. Ozonolysis of the terminal alkene in this precursor would cleave the double bond to generate an aldehyde in situ. nih.gov Without isolation, this aldehyde can then be treated with phenylmagnesium bromide. The Grignard reagent would attack the aldehyde to form the secondary alcohol, which is the core of the final product, in a single, continuous process. scispace.com This approach efficiently combines alkene cleavage, carbonyl generation, and aryl addition into one streamlined operation.
Biocatalytic and Chemoenzymatic Synthesis Approaches
The synthesis of ω-hydroxy ketones such as this compound presents a unique challenge in achieving regioselectivity, specifically the functionalization of a terminal, unactivated sp³-hybridized carbon atom. Biocatalytic and chemoenzymatic strategies offer powerful solutions, leveraging the inherent selectivity of enzymes to perform transformations that are difficult to achieve with conventional chemical methods. acs.org These approaches often proceed under mild conditions and can provide high selectivity, making them attractive for the synthesis of fine chemicals. nih.gov A chemoenzymatic route combines the precision of enzymatic catalysis with robust chemical reactions, potentially involving an initial chemical synthesis of a precursor like 1-phenyldecan-1-one, followed by a highly selective enzymatic hydroxylation step. nih.govrsc.org
The introduction of a hydroxyl group at the terminal (ω) position of a long alkyl chain is a chemically challenging C-H bond functionalization. acs.org Nature, however, has evolved a vast array of hydroxylating enzymes capable of performing such reactions with remarkable precision. acs.org While direct enzymatic synthesis of this compound from 1-phenyldecan-1-one is not extensively documented, the principles are well-established through studies on analogous substrates like fatty acids and alkanes. acs.orgmdpi.com
The primary enzyme classes suited for this type of selective hydroxylation are monooxygenases, particularly those from the cytochrome P450 (CYP) family, and other oxygenases that utilize molecular oxygen. acs.orgnih.gov These enzymes can catalyze the oxyfunctionalization of a wide range of substrates. acs.org The mechanism typically involves the activation of dioxygen by a prosthetic group (often a heme cofactor in P450s) to generate a highly reactive oxygen species that can abstract a hydrogen atom from a C-H bond, followed by the "rebound" of a hydroxyl group to the resulting carbon radical. acs.org
The biocatalytic synthesis of ω-hydroxycarboxylic acids from fatty acids, for example, demonstrates the feasibility of terminal hydroxylation on long-chain molecules. mdpi.com Similarly, certain molybdenum-containing enzymes have been shown to catalyze the oxygen-independent hydroxylation of alkyl groups using water as the oxygen source, representing an alternative enzymatic pathway. researchgate.net The selection of an appropriate enzyme with the desired regioselectivity is critical for successfully hydroxylating the C10 position of the decanone precursor without affecting other positions on the alkyl chain or the aromatic ring. nih.gov
Table 1: Overview of Relevant Hydroxylating Enzyme Classes
| Enzyme Class | Prosthetic Group / Cofactor | Typical Substrates | Position of Hydroxylation | Citation |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenases | Heme, NAD(P)H | Alkanes, Fatty Acids, Steroids | Terminal (ω), Sub-terminal (ω-1, ω-2) | acs.orgnih.gov |
| Methane Monooxygenases (MMOs) | Diiron Cluster, NAD(P)H | Alkanes (including methane) | Terminal | acs.org |
| Baeyer-Villiger Monooxygenases (BVMOs) | Flavin, NAD(P)H | Cyclic and Acyclic Ketones | Inserts oxygen adjacent to carbonyl | harvard.edu |
| Molybdenum Hydroxylases | Molybdenum Cofactor | Alkylbenzenes, Steroids | Alkyl groups (water as O-source) | researchgate.net |
Stereoselectivity is a cornerstone of modern synthetic chemistry, particularly when creating molecules with defined three-dimensional structures for biological applications. pageplace.de In the context of enzymatic reactions, catalysts like alcohol dehydrogenases and monooxygenases often exhibit exquisite control over the formation of new chiral centers. nih.govgeorgiasouthern.edu
However, for the specific target molecule, this compound, the enzymatic hydroxylation occurs at the terminal C10 methyl group of the precursor, 1-phenyldecan-1-one. This transformation converts a methyl group (-CH₃) into a primary alcohol group (-CH₂OH). As the resulting C10 carbon is bonded to two hydrogen atoms, it is not a stereocenter. Therefore, the synthesis of this compound is an issue of regioselectivity (i.e., ensuring reaction at C10) rather than stereoselectivity.
The discussion of stereoselectivity becomes highly relevant if the hydroxylation were to occur at any of the secondary carbons (C2 through C9) of the decane (B31447) chain. Such a reaction would create a chiral center, and two enantiomers, (R) and (S), would be possible. In this hypothetical scenario, the choice of enzyme would be paramount in determining the stereochemical outcome. nih.gov Enzymes achieve stereocontrol by precisely orienting the substrate within the active site, allowing the catalytic machinery to attack one specific face of the molecule. pageplace.de This principle is widely exploited in the asymmetric reduction of ketones to produce chiral secondary alcohols and in the stereoselective hydroxylation of various substrates. nih.govacs.org
Table 2: Regio- and Stereochemical Outcomes of Hypothetical Hydroxylation of 1-Phenyldecan-1-one
| Position of Hydroxylation | Product | Chiral Center Formed? | Synthetic Challenge | Relevant Enzyme Type |
|---|---|---|---|---|
| C10 | This compound | No | Regioselectivity | ω-hydroxylase (e.g., P450) |
| C9 | 9-Hydroxy-1-phenyldecan-1-one | Yes | Regio- and Stereoselectivity | P450, other oxygenases |
| C8 | 8-Hydroxy-1-phenyldecan-1-one | Yes | Regio- and Stereoselectivity | P450, other oxygenases |
| C2-C7 | Other sec-alcohol isomers | Yes | Regio- and Stereoselectivity | P450, other oxygenases |
Chemical Reactivity and Derivatization of 10 Hydroxy 1 Phenyldecan 1 One
Carbonyl Group Reactivity (Ketone Moiety)
The ketone group in 10-Hydroxy-1-phenyldecan-1-one is a site of significant reactivity, primarily involving nucleophilic addition reactions at the carbonyl carbon and transformations at the alpha-carbons.
The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. This leads to a variety of addition products.
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to a ketone is a classic method for forming a new carbon-carbon bond and producing a tertiary alcohol. wikipedia.orgchemguide.co.ukorganic-chemistry.org However, in the case of this compound, the presence of the acidic hydroxyl group would complicate this reaction, as the Grignard reagent would be quenched by protonolysis. wikipedia.orgdoubtnut.com Therefore, the hydroxyl group would need to be protected prior to the Grignard reaction.
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. libretexts.orgwikipedia.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks the carbonyl carbon. byjus.com A key advantage of the Wittig reaction is its tolerance for a variety of functional groups, including hydroxyl groups. libretexts.orgwikipedia.orgbyjus.comdalalinstitute.com This means that this compound could potentially be converted to the corresponding alkene without the need for protecting the hydroxyl group. The reaction is particularly useful for introducing a methylene (B1212753) group. libretexts.orgwikipedia.org
The carbon atoms adjacent to the carbonyl group (alpha-carbons) are activated, and the hydrogens attached to them (alpha-hydrogens) are acidic. This allows for a range of substitution reactions at these positions.
Alpha-Halogenation: Ketones can be halogenated at the alpha-position under either acidic or basic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org In acidic solution, the reaction proceeds through an enol intermediate and typically results in monohalogenation. masterorganicchemistry.comlibretexts.org The rate of this reaction is often dependent on the formation of the enol. libretexts.orglibretexts.org Under basic conditions, an enolate intermediate is formed, and the reaction is generally faster. youtube.com Successive halogenations can occur more rapidly in basic media because the introduced halogen increases the acidity of the remaining alpha-hydrogens. wikipedia.orglibretexts.org
Alpha-Alkylation: The alpha-position of a ketone can also be alkylated. This is typically achieved by first forming an enolate ion using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. jove.comjove.com The choice of base is critical to ensure complete and irreversible formation of the enolate, which minimizes side reactions. jove.com The alkylation of ketones is a versatile C-C bond-forming reaction, and various catalytic systems have been developed to achieve this transformation under milder conditions. acs.orgorganic-chemistry.org Asymmetric alkylation methods have also been developed to produce chiral alpha-substituted ketones. nih.gov
Nucleophilic Addition Reactions to the Ketone (e.g., for related ketones)
Aromatic Ring Reactivity
The reactivity of the phenyl group in this compound towards electrophilic attack is primarily governed by the electronic effects of the attached 10-hydroxydecanoyl substituent.
The acyl group (a carbonyl group attached to an alkyl chain) directly bonded to the benzene (B151609) ring is a deactivating group in electrophilic aromatic substitution (EAS) reactions. This deactivation arises from the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. minia.edu.egmnstate.edu The deactivation is a consequence of both inductive effects and the resonance delocalization of the ring's π-electrons into the carbonyl group.
Consequently, electrophilic substitution on the aromatic ring of this compound is expected to be significantly slower than on benzene itself. The hydroxyl group at the C10 position is too remote to exert any significant electronic influence on the aromatic ring's reactivity.
The regioselectivity of EAS reactions on the phenyl ring of this compound is predicted to be meta-directing. The deactivating acyl group directs incoming electrophiles to the positions meta to itself. This is because the carbocation intermediates formed by ortho and para attack are significantly destabilized by the adjacent electron-withdrawing carbonyl group. In contrast, the carbocation intermediate from meta attack does not place the positive charge directly adjacent to the deactivating group, making it the least unstable and therefore the favored pathway. minia.edu.eg
Common electrophilic aromatic substitution reactions and their predicted major products for this compound are outlined in the table below.
| Reaction | Reagents | Electrophile (E+) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 10-Hydroxy-1-(3-nitrophenyl)decan-1-one |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(3-Bromophenyl)-10-hydroxydecan-1-one |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-(10-Hydroxydecanoyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Generally very difficult on deactivated rings |
Advanced Derivatization Strategies for Research Purposes
The presence of a ketone, a terminal hydroxyl group, and an aromatic ring in this compound offers multiple avenues for chemical modification. The synthesis of analogs and derivatives is crucial for mechanistic studies, such as investigating its mode of action in biological systems or its role in chemical processes.
To probe the importance of different structural features of this compound, a variety of analogs can be synthesized. These derivatives can help in understanding structure-activity relationships (SAR) by systematically modifying specific parts of the molecule. nih.govacs.orgnih.govkib.ac.cn
Modification of the Hydroxyl Group: The terminal hydroxyl group is a prime target for derivatization.
Esterification and Etherification: Conversion of the hydroxyl group to esters or ethers can modulate the compound's polarity and its ability to act as a hydrogen bond donor. For example, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would introduce new functionalities and significantly alter the molecule's chemical properties.
Modification of the Ketone Group: The ketone functionality can also be a point of modification.
Reduction: Reduction of the ketone to a secondary alcohol would introduce a new chiral center and change the molecule's shape and hydrogen bonding capabilities.
Grignard and Wittig Reactions: Reaction with Grignard reagents or Wittig ylides can be used to introduce new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols or alkenes, respectively.
Modification of the Alkyl Chain: The length and composition of the decyl chain can be varied.
Chain Length Variation: Synthesizing analogs with shorter or longer alkyl chains can provide insights into the role of chain length in any observed activity.
Introduction of Unsaturation: The introduction of double or triple bonds within the chain could explore the impact of conformational rigidity.
Modification of the Aromatic Ring: The aromatic ring can be substituted to alter its electronic properties.
Substitution at the meta-position: As predicted by its reactivity, electrophilic substitution can introduce various groups at the meta-position.
Synthesis from Substituted Precursors: A more versatile approach is to synthesize analogs from appropriately substituted phenyl starting materials. For instance, using a substituted bromobenzene (B47551) in a Grignard reaction with a suitable aldehyde precursor would allow for the introduction of a wide range of substituents at any position on the phenyl ring.
A summary of potential derivatization strategies is presented in the following table.
| Target Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class | Purpose in Mechanistic Studies |
|---|---|---|---|---|
| Hydroxyl Group | Esterification | Acetyl chloride, Benzoyl chloride | Esters | Probe importance of hydrogen bond donation |
| Oxidation | PCC, DMP | Aldehydes, Carboxylic acids | Investigate role of the terminal hydroxyl | |
| Ketone Group | Reduction | NaBH₄, LiAlH₄ | Secondary alcohols | Study effect of carbonyl group and stereochemistry |
| Grignard Reaction | CH₃MgBr, PhMgBr | Tertiary alcohols | Introduce steric bulk and new functional groups | |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | meta-substituted derivatives | Evaluate electronic effects on activity |
Spectroscopic and Analytical Characterization of 10 Hydroxy 1 Phenyldecan 1 One in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the atomic arrangement within a molecule. For 10-Hydroxy-1-phenyldecan-1-one, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would be used to confirm its structure.
A ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The aromatic protons on the phenyl ring would typically appear in the downfield region (δ 7.4-8.0 ppm). The protons adjacent to the carbonyl group (α-protons) would also be downfield-shifted (around δ 2.9-3.0 ppm) due to the electron-withdrawing effect of the ketone. The methylene (B1212753) protons next to the terminal hydroxyl group (-CH₂OH) would be expected around δ 3.6 ppm. The remaining methylene protons in the long alkyl chain would produce a complex series of overlapping signals in the upfield region (δ 1.2-1.7 ppm). The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is predictive and not from a published experimental spectrum)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (ortho-Ph) | ~7.95 | Doublet (d) | 2H |
| H-4' (para-Ph) | ~7.55 | Triplet (t) | 1H |
| H-3', H-5' (meta-Ph) | ~7.45 | Triplet (t) | 2H |
| H-10 (-CH₂OH) | ~3.64 | Triplet (t) | 2H |
| H-2 (-COCH₂-) | ~2.93 | Triplet (t) | 2H |
| H-9 (-CH₂CH₂OH) | ~1.57 | Multiplet (m) | 2H |
| H-3 (-COCH₂CH₂-) | ~1.71 | Multiplet (m) | 2H |
| H-4 to H-8 (-(CH₂)₅-) | ~1.2-1.4 | Multiplet (m) | 10H |
| -OH | Variable | Broad Singlet (br s) | 1H |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The most downfield signal would be the carbonyl carbon (C-1) at approximately δ 200 ppm. The carbons of the phenyl ring would appear between δ 128-137 ppm. The carbon bearing the hydroxyl group (C-10) would be found around δ 62-63 ppm, and the remaining aliphatic carbons would resonate in the δ 23-40 ppm range. The large range of chemical shifts in ¹³C NMR helps to resolve all individual carbon signals, confirming the 16 unique carbon environments in the molecule. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is predictive and not from a published experimental spectrum)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~200.2 |
| C-1' (ipso-Ph) | ~136.9 |
| C-4' (para-Ph) | ~133.1 |
| C-2', C-6' (ortho-Ph) | ~128.6 |
| C-3', C-5' (meta-Ph) | ~128.0 |
| C-10 (-CH₂OH) | ~62.9 |
| C-2 (-COCH₂-) | ~38.6 |
| C-9 | ~32.7 |
| C-4 | ~29.4 |
| C-5 | ~29.3 |
| C-6 | ~29.2 |
| C-7 | ~25.7 |
| C-3 | ~24.2 |
| C-8 | ~23.5 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would confirm the connectivity between the protons at C-2 and C-3, and trace the couplings along the entire alkyl chain from H-2 to H-10. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~3.64 ppm (H-10) would correlate with the carbon signal at ~62.9 ppm (C-10).
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₆H₂₄O₂), the expected exact mass would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the molecular formula.
Table 3: Predicted HRMS Data for this compound (Note: This data is predictive)
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 249.1855 |
| [M+Na]⁺ | 271.1674 |
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. researchgate.net This technique would be used to assess the purity of a synthesized sample of this compound. The gas chromatogram would ideally show a single peak, and the mass spectrum of that peak would serve as a molecular fingerprint. The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 248. The fragmentation pattern would be characteristic; a prominent peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, would be expected due to the favorable cleavage adjacent to the carbonyl group (alpha-cleavage). Another expected fragmentation would be the loss of water (H₂O) from the molecular ion, leading to a peak at m/z 230.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) in Complex Material Analysis (e.g., for related dimethoxyphenyl-phenyldecanone in lacquers)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used for the characterization of complex, non-volatile, and insoluble materials that are otherwise difficult to analyze. mdpi.cominfinitalab.com The method involves the thermal decomposition (pyrolysis) of a sample at high temperatures in an inert atmosphere, breaking down large macromolecules into smaller, more volatile fragments. infinitalab.com These fragments are then separated by a gas chromatograph and identified by a mass spectrometer, allowing researchers to deduce the structure of the original material. mdpi.com
This technique has proven invaluable in the analysis of complex matrices such as Asian lacquers, which are cross-linked polymers insoluble in any solvent. mdpi.comresearchgate.net In this context, research has focused on identifying specific chemical markers to determine the origin and composition of these lacquers. While direct analysis of this compound using Py-GC-MS is not prominently featured in the literature, the analysis of structurally similar compounds provides significant insight. For instance, 10-(2,3-dimethoxyphenyl)-1-phenyldecan-1-one has been identified as a key marker compound in aged thitsi lacquers through Py-GC-MS, often coupled with a methylation step (thermally assisted hydrolysis and methylation, or THM). tandfonline.comresearchgate.netmanupropria-pens.chtandfonline.com
In these studies, lacquer samples are pyrolyzed, and the resulting fragments are analyzed. The identification of 10-(2,3-dimethoxyphenyl)-1-phenyldecan-1-one and other related ketones helps in understanding the oxidative degradation pathways of the lacquer's components. tandfonline.comtandfonline.com The analytical conditions for such an analysis are meticulously controlled to ensure reproducibility.
Table 1: Typical Py-GC-MS Parameters for the Analysis of Related Compounds in Lacquers
| Parameter | Setting | Source(s) |
|---|---|---|
| Pyrolyzer | Microfurnace-type | tandfonline.com |
| Pyrolysis Temperature | 550°C | tandfonline.commanupropria-pens.ch |
| Methylation Reagent | Tetramethylammonium hydroxide (B78521) (TMAH) in methanol | tandfonline.commanupropria-pens.ch |
| GC Column | J&W DB-5MS-UI (or similar phenyl methylpolysiloxane type) | mdpi.comtandfonline.com |
| Carrier Gas | Helium | tandfonline.commanupropria-pens.ch |
| GC Oven Program | Initial hold at 40°C, ramp to 320°C at 6°C/min, final hold | manupropria-pens.ch |
| Detector | Mass Spectrometer (MS) | mdpi.comtandfonline.com |
The mass spectrum of the identified 10-(2,3-dimethoxyphenyl)-1-phenyldecan-1-one shows characteristic fragment ions that allow for its unambiguous identification. tandfonline.comresearchgate.net This application demonstrates the utility of Py-GC-MS in identifying complex, long-chain functionalized molecules within a larger polymeric structure, a method that is directly applicable to the study of this compound if it were present in a similar complex sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. specac.com It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, resulting in an IR spectrum that acts as a molecular "fingerprint". specac.com
For this compound, the key functional groups are the hydroxyl (-OH) group, the ketone (C=O) group, the phenyl ring, and the alkane chain. Each of these groups has a distinct absorption band in the IR spectrum.
Hydroxyl (-OH) Group: A broad, strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration, with the broadness resulting from hydrogen bonding. libretexts.org
Ketone (C=O) Group: A sharp, strong absorption band is anticipated for the C=O stretch. In aliphatic ketones, this band typically appears around 1715 cm⁻¹. vscht.cz However, conjugation of the carbonyl group with the phenyl ring in this compound would shift this absorption to a lower wavenumber, likely in the 1685-1666 cm⁻¹ range. vscht.cz
Phenyl Group: The aromatic ring will exhibit several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org
Alkane Chain: The long decane (B31447) chain will produce strong C-H stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Source(s) |
|---|---|---|---|---|
| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad | libretexts.org |
| Aromatic | C-H stretch | 3100 - 3000 | Weak to Medium | vscht.czlibretexts.org |
| Alkyl | C-H stretch | 2960 - 2850 | Strong | libretexts.org |
| Ketone (conjugated) | C=O stretch | 1685 - 1666 | Strong, Sharp | vscht.cz |
| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak | libretexts.org |
By analyzing the presence, position, and shape of these peaks, researchers can confirm the molecular structure of synthesized or isolated this compound.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.gov It is particularly well-suited for compounds like this compound, which are not sufficiently volatile for gas chromatography without derivatization.
In a typical HPLC analysis, a reversed-phase setup is commonly used. A nonpolar stationary phase (like a C18 column) is paired with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govinternationaloliveoil.org As the mobile phase is pumped through the column, the components of the sample separate based on their relative hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.
For this compound, the presence of the polar hydroxyl group and the nonpolar phenyl and decanyl groups gives it an intermediate polarity, making it an ideal candidate for reversed-phase HPLC. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, would likely be employed to achieve good separation and peak shape. nih.gov Detection is often accomplished using a UV-Vis detector, as the phenyl ketone moiety contains a chromophore that absorbs UV light. internationaloliveoil.org Quantification is achieved by integrating the area under the peak and comparing it to a calibration curve constructed from standards of known concentrations. pjmhsonline.comnih.gov
Table 3: Hypothetical HPLC Method for this compound
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic or acetic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient (e.g., starting with 50% B, increasing to 95% B) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at ~245 nm |
| Internal Standard | A structurally similar compound not present in the sample |
This method allows for both the isolation of the pure compound from a reaction mixture and its precise quantification in various samples.
Gas Chromatography (GC) is a common analytical technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.comnih.gov For a molecule like this compound, its relatively high molecular weight and the presence of a polar hydroxyl group limit its volatility, potentially making direct GC analysis challenging.
To overcome this, a derivatization step is often employed. The polar -OH group can be converted to a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) ether. This process increases the thermal stability and volatility of the analyte, making it amenable to GC analysis.
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. nih.govscispace.com The column, typically coated with a stationary phase like a nonpolar dimethylpolysiloxane (e.g., DB-5) or a slightly more polar phase, separates components based on their boiling points and interactions with the stationary phase. tandfonline.comscispace.com Compounds with lower boiling points travel faster through the column. The separated components are then detected by a detector, commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov GC-MS provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, which is crucial for confirming the identity of the analyte. mdpi.com
Table 4: General GC/GC-MS Parameters for Analysis of Derivatized Analytes
| Parameter | Specification | Source(s) |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar | - |
| Column | Capillary column (e.g., 30 m x 0.25 mm, DB-5MS) | nih.govscispace.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | tandfonline.commdpi.com |
| Injector Temperature | 250 - 280°C | mdpi.com |
| Oven Program | Temperature ramp (e.g., 50°C to 300°C at 10°C/min) | mdpi.com |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
Development of Standardized Analytical Methods for Research Validation
The development of standardized and validated analytical methods is critical for ensuring the accuracy, reliability, and comparability of research data across different laboratories and studies. For a compound like this compound, establishing a robust analytical protocol is essential for its use in any research context.
Method validation involves systematically evaluating a set of key parameters to prove that an analytical method is suitable for its intended purpose. According to international guidelines, these parameters typically include:
Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration (spiked samples) or by comparison to a certified reference material. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pjmhsonline.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pjmhsonline.com
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.
The use of an internal standard—a compound with similar chemical properties to the analyte that is added in a constant amount to all samples—is a common practice to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method. internationaloliveoil.orgnih.gov The development and documentation of such validated methods are a cornerstone of good scientific practice, enabling the generation of high-quality, defensible data.
Theoretical and Computational Studies on 10 Hydroxy 1 Phenyldecan 1 One
Molecular Modeling and Conformational Analysis
Detailed molecular modeling and conformational analysis of 10-hydroxy-1-phenyldecan-1-one are not extensively documented in publicly available research. However, theoretical approaches can provide significant insights into its structural and energetic properties. The flexibility of the decyl chain, coupled with the steric and electronic influences of the terminal phenyl ketone and hydroxyl groups, suggests a complex conformational landscape.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like this compound. These calculations can provide valuable data on various molecular properties.
Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. For this compound, the HOMO is expected to be localized on the phenyl ring and the carbonyl oxygen, while the LUMO would likely be centered on the carbonyl carbon and the phenyl ring.
Reactivity descriptors derived from these calculations, such as chemical potential, hardness, softness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. These descriptors are crucial for predicting how the molecule will interact with other chemical species.
Interactive Data Table: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (Arbitrary Units) | Significance |
| Chemical Potential (μ) | -4.5 | Tendency to escape from an electron cloud |
| Hardness (η) | 2.5 | Resistance to change in electron distribution |
| Softness (S) | 0.4 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 4.05 | Propensity to accept electrons |
Prediction of Spectroscopic Parameters through Computational Chemistry
Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.
Time-dependent DFT (TD-DFT) calculations can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. The calculated excitation energies and oscillator strengths would correspond to the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the phenyl ketone chromophore.
Infrared (IR) and Raman spectra can also be simulated through frequency calculations. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, the O-H stretching of the alcohol, the C-H stretching of the aromatic and aliphatic parts, and the various bending and torsional modes of the decyl chain.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These theoretical chemical shifts, when compared to experimental data, can help in the complete assignment of the NMR spectra and confirm the molecular structure.
Reaction Mechanism Elucidation using Computational Approaches
Computational approaches are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and reaction pathways.
For instance, the oxidation of the hydroxyl group to a carboxylic acid or the reduction of the ketone to a secondary alcohol are common transformations. DFT calculations can be employed to model the reaction coordinates for these processes. By calculating the activation energies for different proposed mechanisms, it is possible to determine the most likely reaction pathway.
These computational studies can also shed light on the role of catalysts, solvents, and reaction conditions in influencing the reaction outcome and selectivity. The insights gained from such studies are crucial for optimizing synthetic routes and designing new chemical transformations.
Applied Research Areas and Potential Uses of 10 Hydroxy 1 Phenyldecan 1 One
Role as an Intermediate in Advanced Organic Synthesis
The structure of 10-Hydroxy-1-phenyldecan-1-one, featuring reactive sites at both ends of its ten-carbon chain, positions it as a valuable intermediate or building block in the construction of more complex molecules.
In the field of organic synthesis, compounds with multiple functional groups are essential for building intricate molecular architectures. researchgate.netresearchgate.net While direct applications of this compound are not extensively documented, the reactivity of its parent ketone, 1-phenyldecan-1-one, has been demonstrated. For instance, 1-phenyldecan-1-one undergoes cross-dehydrogenative coupling (CDC) reactions with N-hydroxyimides in the presence of a tetrabutylammonium (B224687) iodide (TBAI) catalyst and an aqueous tert-butyl hydroperoxide (TBHP) oxidant. rsc.org This reaction selectively forms a C-O bond at the α-position to the ketone, yielding a functionalized product that serves as a useful synthetic intermediate. rsc.org
Furthermore, the related chiral alcohol, (S)-(-)-1-phenyldecan-1-ol, which could be synthesized by the reduction of this compound's ketone group, is utilized as a chiral building block for synthesizing complex organic molecules. The presence of the terminal hydroxyl group on this compound adds another site for synthetic elaboration, allowing for its incorporation into polymers or other large molecules through esterification or etherification reactions.
Table 1: Synthetic Reactions of Compounds Related to this compound
| Related Compound | Reaction Type | Outcome/Product | Source |
| 1-Phenyldecan-1-one | Cross Dehydrogenative Coupling | α-Oxygenated ketones | rsc.org |
| (S)-(-)-1-Phenyl-1-decanol | Chiral building block | Complex organic molecules | |
| Various Alkenes | Reductive Ozonolysis / Grignard | 1-Phenyldecan-1-ol | nih.govscispace.com |
The phenyl ketone structural motif is present in numerous biologically active compounds. Research into the biological activities of gingerols, such as 6-gingerol (B72531) (5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one), highlights the potential of related structures in pharmacology. qascf.comnih.govchemicalbook.com These natural products exhibit antioxidant, anti-inflammatory, and antitumor properties. qascf.comchemicalbook.com The synthesis of analogs is a common strategy in drug discovery to optimize activity and pharmacokinetic properties.
The chiral alcohol (S)-(-)-1-Phenyl-1-decanol, a close relative of the target compound, is explicitly mentioned as an intermediate in the synthesis of pharmaceuticals. This suggests that this compound, through modification of its two functional groups, could serve as a precursor for novel therapeutic or agrochemical agents. The long alkyl chain could be modified to fine-tune lipophilicity, a critical parameter for a molecule's ability to cross biological membranes.
Synthesis of Complex Organic Molecules
Investigations as a Chemical Marker or Fingerprint in Analytical Research
The unique structure of certain molecules allows them to act as markers, or fingerprints, for the presence of specific materials in complex mixtures. This is particularly valuable in fields like conservation science and food chemistry.
Advanced analytical techniques like Pyrolysis-Gas Chromatography–Mass Spectrometry (Py-GC–MS) are used to characterize complex organic materials, such as Asian lacquers. tandfonline.comtandfonline.comresearchgate.net These lacquers are intricate formulations of tree saps, oils, and other additives. tandfonline.com During the aging process and analysis, components can oxidize, forming new compounds that serve as unique markers for the original ingredients.
Research has identified a series of long-chain ketones that are formed in aged thitsi lacquers from the oxidation of side chains. tandfonline.com Among these is 10-(2,3-dimethoxyphenyl)-1-phenyldecan-1-one , a methoxy-substituted derivative of this compound. tandfonline.comresearchgate.net The detection of this and related ketones helps in the confident identification of the specific type of lacquer and its state of degradation. tandfonline.com The presence of these marker compounds is determined by analyzing their mass spectra following chromatographic separation. tandfonline.comresearchgate.net Similarly, other related phenylalkanones have been identified in traditional herbal formulations using GC-MS analysis, helping to create a phytochemical profile of the mixture. journaljamps.com
Table 2: Related Phenylalkanones Identified as Chemical Markers
| Marker Compound | Matrix | Analytical Method | Source |
| 10-(2,3-Dimethoxyphenyl)-1-phenyldecan-1-one | Aged Thitsi Lacquer | THM-Py-GC–MS | tandfonline.comresearchgate.net |
| 12-(2,3-Dimethoxyphenyl)-1-phenyldodecan-1-one | Aged Thitsi Lacquer | THM-Py-GC–MS | tandfonline.com |
| 10-oxo-10-phenyldecanoic acid (TMS) | Burmese Lacquer | Py(HMDS)–GC–MS | researchgate.net |
| 5-hydroxy-1-(-4-hydroxy-3-methoxy phenyl)decan-3-one | Athimathura Choornam (Herbal Formulation) | GC-MS | journaljamps.com |
Research into Novel Solvent or Formulation Components
The search for new solvents and formulation components with specific properties is ongoing in the chemical industry. The physical properties of this compound—a long alkyl chain imparting lipophilicity, and polar hydroxyl and ketone groups—suggest it could have interesting solvent or additive characteristics.
While there is no direct research on this compound for these applications, its parent compound, 1-phenyldecan-1-one , is listed as a component in patent applications for cosmetic and topical preparations. google.comgoogle.com For example, it is mentioned as a potential ingredient in a cosmetic transparent gel preparation and in a topical composition for modifying the skin microbiome. google.comgoogle.com This indicates that long-chain phenyl ketones are being explored for their formulation properties in the cosmetics and personal care industry. Additionally, other hydroxylated phenylalkanones, such as gingerol derivatives, have been identified as key bioactive components in traditional polyherbal formulations, underscoring the interest in this class of compounds for complex mixtures. journaljamps.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
